3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the oxadiazole and amine groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyridine derivatives with appropriate reagents to form the oxadiazole ring.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as ammonia or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: Derivatives with substituted atoms or groups.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzaldehyde: A compound with a similar pyridine ring structure but different functional groups.
1,2,4-Triazolo[4,3-a]pyridines: Compounds with a triazole ring and pyridine ring, used in various chemical and biological applications.
Uniqueness: 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride stands out due to its combination of pyridine, oxadiazole, and amine groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-5-1-2-9-13-10(14-15-9)8-3-6-12-7-4-8;;/h3-4,6-7H,1-2,5,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMLKWXJQNXTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.